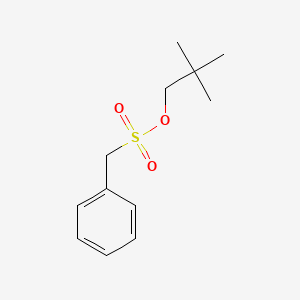

2,2-Dimethylpropyl phenylmethanesulfonate

Description

The Significance of Sulfonate Esters in Contemporary Organic Synthesis and Reaction Mechanisms

Sulfonate esters are a cornerstone of modern organic synthesis, primarily valued for their function as excellent leaving groups. wikipedia.orgperiodicchemistry.com This class of compounds includes widely used reagents such as p-toluenesulfonates (tosylates), methanesulfonates (mesylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com Their utility stems from the fact that the sulfonate anion (RSO₃⁻) is a very weak base, making it stable upon departure during nucleophilic substitution and elimination reactions. periodicchemistry.commasterorganicchemistry.com The negative charge on the departing sulfonate group is effectively delocalized across the three oxygen atoms through resonance, which accounts for its stability. periodicchemistry.com

This property allows chemists to convert poor leaving groups, such as hydroxyl groups in alcohols, into highly reactive sulfonate esters, thereby facilitating a wide range of subsequent transformations. periodicchemistry.comeurjchem.com The general synthesis of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.com Beyond their role as leaving groups, sulfonate esters serve as crucial electrophilic partners and substrates in numerous synthetic processes, including transition-metal-catalyzed reactions. eurjchem.com

Structural Features and Stereoelectronic Considerations of the 2,2-Dimethylpropyl Moiety in Chemical Systems

The 2,2-dimethylpropyl group, commonly known by its trivial name, neopentyl, possesses a unique and influential structure. medium.com Its chemical formula is (CH₃)₃CCH₂–. medium.com The most defining characteristic of the neopentyl group is its significant steric bulk, created by a quaternary carbon atom adjacent to the point of attachment. fiveable.me This high degree of steric hindrance profoundly influences the reactivity of any molecule to which it is attached, often shielding adjacent functional groups from chemical attack. fiveable.me

This steric crowding can increase the stability of compounds and make them more resistant to certain reactions, such as bimolecular nucleophilic substitution (Sₙ2) and elimination reactions. fiveable.menih.gov Beyond simple physical blocking, stereoelectronic effects also play a critical role. These effects arise from the spatial arrangement of orbitals and the interactions between them, which can dictate molecular geometry, reactivity, and stability. wikipedia.org For instance, the orientation of bonding and non-bonding orbitals can lead to stabilizing or destabilizing interactions that influence reaction pathways and outcomes in ways that steric or inductive effects alone cannot explain. wikipedia.orgnih.gov In the context of the neopentyl group, its rigid and bulky arrangement imposes geometric constraints that are fundamental to understanding its chemical behavior.

Phenylmethanesulfonate (B8461500) Esters as Versatile Intermediates and Leaving Groups: A Review of Relevant Literature

Phenylmethanesulfonate, as part of the broader family of sulfonate esters, functions as a highly effective leaving group. eurjchem.com The efficacy of any leaving group is inversely related to its basicity; good leaving groups are weak bases. masterorganicchemistry.comlibretexts.org The phenylmethanesulfonate anion is the conjugate base of a strong sulfonic acid, and its stability is enhanced by resonance. This makes it readily displaced in nucleophilic substitution reactions. periodicchemistry.com

The general principle is that reactions favor the displacement of a weaker base by a stronger base (the nucleophile). masterorganicchemistry.com Sulfonate esters are frequently employed in Sₙ1 and Sₙ2 reactions because the departure of the sulfonate is often part of the rate-determining step, particularly in Sₙ1 mechanisms. libretexts.orglibretexts.org The presence of the phenyl group in phenylmethanesulfonate offers additional possibilities for electronic modification of the leaving group's properties compared to simpler alkylsulfonates like mesylate.

Defining the Academic Research Landscape for 2,2-Dimethylpropyl Phenylmethanesulfonate

A review of the current academic literature indicates that while the constituent components of this compound are well-studied, the specific compound itself is not the subject of extensive, dedicated research. The academic landscape is therefore defined by studies on related structures, particularly neopentyl sulfonates used as protecting groups. nih.gov

Research has shown that neopentyl (Neo) sulfonates are highly resistant to nucleophilic displacement due to their steric hindrance. nih.gov This property makes them suitable for use as protecting groups for sulfonic acids, where the ester linkage must remain stable throughout a multi-step synthesis before being cleaved under specific conditions. nih.gov Triggered "safety-catch" protecting groups have been developed based on the inherent stability of neopentyl sulfonates, combining their resistance to cleavage with a built-in mechanism for selective removal. nih.gov Therefore, the existing research context suggests that this compound would likely be investigated for its properties as a sterically hindered electrophile or a robust protecting group.

Hypothesis and Research Scope for Comprehensive Investigations of this compound

Hypothesis: The unique combination of the sterically demanding 2,2-dimethylpropyl group and the electronically stable phenylmethanesulfonate leaving group in this compound will confer a high degree of stability and unique reactivity profile, making it a valuable substrate for studying sterically controlled reaction mechanisms and a potential candidate for a robust chemical protecting group. Its reactivity in nucleophilic substitution will be significantly attenuated compared to less hindered sulfonate esters, favoring elimination pathways or requiring harsh reaction conditions.

Research Scope: A comprehensive investigation would entail the following phases:

Synthesis and Characterization: Develop and optimize a reliable synthetic route to this compound, likely from 2,2-dimethylpropan-1-ol (neopentyl alcohol) and phenylmethanesulfonyl chloride. Full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and elemental analysis would be essential.

Reactivity Profiling: Systematically study the reactivity of the compound with a diverse panel of nucleophiles of varying strengths and steric demands. Kinetic studies would be performed to quantify reaction rates and determine the reaction order, providing insight into whether Sₙ1, Sₙ2, or elimination pathways are operative.

Comparative Analysis: Compare the reactivity data of this compound with that of other sulfonate esters (e.g., neopentyl tosylate, neopentyl mesylate, and less hindered phenylmethanesulfonates like ethyl phenylmethanesulfonate) to elucidate the specific influence of the neopentyl and phenylmethanesulfonate moieties.

Computational Modeling: Employ computational chemistry (e.g., DFT calculations) to model the transition states for substitution and elimination reactions. This would provide theoretical support for experimental findings regarding reaction pathways and energy barriers, and further explain the governing stereoelectronic effects.

Applications as a Protecting Group: Investigate its stability across a range of common synthetic conditions (e.g., acidic, basic, oxidative, reductive) to assess its viability as a protecting group for the phenylmethanesulfonate moiety.

Data Tables

Table 1: Computed Properties of Phenyl Methanesulfonate

| Property | Value |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| IUPAC Name | phenyl methanesulfonate |

| CAS Number | 16156-59-5 |

| Data sourced from PubChem CID 316170. This data is for a related reference compound. nih.gov |

Table 2: Comparison of Common Sulfonate Leaving Groups

| Leaving Group | Trivial Name | Structure of Anion | Acidity of Conjugate Acid (pKa) | Relative Reactivity |

| Trifluoromethanesulfonate (B1224126) | Triflate | CF₃SO₃⁻ | ~ -14 | Very High |

| p-Toluenesulfonate | Tosylate | CH₃C₆H₄SO₃⁻ | ~ -2.8 | High |

| Methanesulfonate | Mesylate | CH₃SO₃⁻ | ~ -1.9 | Medium |

| This table provides context for the leaving group ability of sulfonate esters. |

Structure

3D Structure

Properties

CAS No. |

89841-23-6 |

|---|---|

Molecular Formula |

C12H18O3S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

2,2-dimethylpropyl phenylmethanesulfonate |

InChI |

InChI=1S/C12H18O3S/c1-12(2,3)10-15-16(13,14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

WAGJWYTUHLTTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethylpropyl Phenylmethanesulfonate

Critical Review of Phenylmethanesulfonate (B8461500) Esterification Techniques

The formation of 2,2-dimethylpropyl phenylmethanesulfonate involves the reaction between 2,2-dimethylpropan-1-ol and a phenylmethanesulfonyl derivative. The significant steric hindrance around the hydroxyl group of 2,2-dimethylpropan-1-ol is a primary factor influencing the choice and efficacy of the synthetic method.

Exploration of Classical Esterification Protocols with 2,2-Dimethylpropan-1-ol

Classical esterification for forming sulfonate esters typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. youtube.comacs.org The most common base used for this transformation is pyridine (B92270), which serves both as a catalyst and to neutralize the hydrochloric acid byproduct. acs.org

The general reaction scheme is as follows:

C₆H₅CH₂SO₂Cl + (CH₃)₃CCH₂OH + C₅H₅N → C₆H₅CH₂SO₂O-CH₂C(CH₃)₃ + C₅H₅N·HCl

However, the application of this protocol to sterically hindered primary alcohols like 2,2-dimethylpropan-1-ol is often met with low yields and slow reaction rates. The bulky tert-butyl group adjacent to the hydroxymethyl group impedes the approach of the sulfonyl chloride to the oxygen atom of the alcohol. This steric clash significantly raises the activation energy of the reaction. While tosyl chloride is noted for being more selective towards less sterically hindered alcohols due to its bulkiness, similar challenges are expected with phenylmethanesulfonyl chloride. youtube.com

Alternative classical approaches, such as using phosphorus tribromide or thionyl chloride, are generally employed to convert alcohols into alkyl halides and are not suitable for the direct formation of sulfonate esters. orgsyn.orglibretexts.org

Comparative Analysis of Direct Sulfonylation Methods

Direct sulfonylation methods aim to overcome the limitations of classical protocols, especially when dealing with challenging substrates. These methods often employ activating agents or catalysts to facilitate the esterification.

One common approach involves the use of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane. organic-chemistry.org This can sometimes provide better results than pyridine for hindered alcohols by minimizing side reactions.

More advanced direct sulfonylation techniques utilize catalysts to enhance the reaction rate. For instance, indium-catalyzed sulfonylation has been shown to be effective for a wide range of substrates, including sterically hindered ones. organic-chemistry.org Similarly, ytterbium(III) trifluoromethanesulfonate (B1224126) has been successfully used to catalyze the reaction of alcohols with toluenesulfonic acid anhydride, suggesting its potential applicability for phenylmethanesulfonylation. organic-chemistry.org

A comparative overview of these methods highlights a trade-off between the simplicity and cost-effectiveness of classical methods and the higher efficiency and broader substrate scope of catalyzed reactions, particularly for sterically demanding substrates like 2,2-dimethylpropan-1-ol.

Development and Optimization of Novel Synthetic Routes to this compound

To address the challenges posed by the synthesis of this compound, research has focused on developing novel synthetic routes that enhance efficiency, selectivity, and scalability.

Investigating Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Several catalytic systems have been investigated to improve the efficiency of sulfonylation reactions involving sterically hindered alcohols. Lewis acid catalysts, in particular, have shown promise.

Indium Catalysts: Indium(III) compounds have been demonstrated to be facile and efficient catalysts for the sulfonylation of alcohols with sulfonyl chlorides. organic-chemistry.org The catalytic cycle is believed to involve the activation of the sulfonyl chloride by the indium catalyst, making it more susceptible to nucleophilic attack by the alcohol.

Ytterbium(III) Trifluoromethanesulfonate: This catalyst has proven effective for the tosylation of primary and secondary alcohols under neutral and mild conditions. organic-chemistry.org Its utility may extend to the synthesis of phenylmethanesulfonates from hindered alcohols.

Dibutyltin Oxide: Dibutyltin oxide has been used to catalyze the selective and rapid sulfonylation of primary alcohols in the presence of secondary alcohols. organic-chemistry.org This selectivity suggests its potential for efficient reaction even with hindered primary alcohols like 2,2-dimethylpropan-1-ol.

Cupric Oxide: Cupric oxide has been reported as an efficient catalyst for the sulfonylation of a variety of substrates, including sterically-hindered alcohols and phenols, under mild and neutral conditions. researchgate.net

The following table summarizes the potential catalytic systems for the synthesis of this compound.

| Catalyst | Typical Substrates | Potential Advantages for this compound Synthesis |

|---|---|---|

| Indium(III) Compounds | Primary and secondary alcohols, sterically hindered anilines | High efficiency for hindered substrates. |

| Ytterbium(III) Trifluoromethanesulfonate | Primary and secondary alcohols | Mild and neutral reaction conditions. |

| Dibutyltin Oxide | Primary alcohols (selective) | High selectivity and rapid reaction rates. |

| Cupric Oxide | Sterically-hindered amines, alcohols, and phenols | Mild, neutral conditions and use of an inexpensive catalyst. |

Solvent Effects and Reaction Kinetics in Scalable Synthesis

The choice of solvent can significantly impact the rate and outcome of sulfonylation reactions. researchgate.net Polar aprotic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran (B95107) are commonly employed. aston.ac.uk The solvent's ability to solvate the reactants and stabilize the transition state can influence the reaction kinetics. For a scalable synthesis, factors such as solvent cost, ease of removal, and environmental impact are also crucial considerations.

The kinetics of the sulfonylation of 2,2-dimethylpropan-1-ol are expected to be slower than for less hindered primary alcohols due to the high steric hindrance. The reaction likely follows a second-order rate law, with the rate being dependent on the concentrations of both the alcohol and the sulfonyl chloride. The presence of a catalyst would alter the rate equation by introducing a term for the catalyst concentration. Detailed kinetic studies would be necessary to determine the precise rate constants and activation energies for this specific reaction, which are crucial for process optimization and scale-up.

Purity Enhancement and Yield Maximization Strategies

Maximizing the yield and ensuring the purity of this compound requires careful control over reaction conditions and effective purification methods.

Yield Maximization:

Stoichiometry: Using a slight excess of the sulfonyl chloride can help to drive the reaction to completion.

Temperature Control: While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Optimization of the reaction temperature is therefore critical.

Efficient Mixing: Ensuring thorough mixing is important, especially in heterogeneous catalytic systems, to maximize contact between reactants and the catalyst.

Purity Enhancement:

Work-up Procedure: A typical work-up involves quenching the reaction, followed by extraction to separate the product from the reaction mixture. Washing the organic layer with dilute acid, base, and brine can remove unreacted starting materials and byproducts.

Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.

Chromatography: For liquid products or when high purity is required, column chromatography on silica (B1680970) gel is a common purification technique. The choice of eluent is critical for achieving good separation.

The following table outlines key strategies for optimizing the synthesis of this compound.

| Parameter | Strategy for Yield Maximization | Strategy for Purity Enhancement |

|---|---|---|

| Reactant Stoichiometry | Use of a slight excess of phenylmethanesulfonyl chloride. | Quenching of excess reagent during work-up. |

| Temperature | Optimization to balance reaction rate and byproduct formation. | Maintaining a consistent temperature to avoid side reactions. |

| Catalyst | Screening various catalysts and optimizing loading. | Removal of the catalyst during the work-up procedure. |

| Solvent | Selection of a solvent that promotes the desired reaction pathway. | Use of high-purity solvents to avoid introducing impurities. |

| Purification | - | Recrystallization or column chromatography. |

Stereocontrolled Synthesis of Analogues (If Applicable to Future Derivatives)

The introduction of chirality into analogues of this compound would require strategic modifications to either the neopentyl alcohol or the phenylmethanesulfonyl moiety. Stereocontrolled synthesis provides the tools to achieve this with high fidelity, producing enantiomerically enriched or diastereomerically pure compounds.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This can be achieved by employing either chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, or by using chiral catalysts that create a chiral environment for the reaction. sigmaaldrich.com

Chiral Auxiliaries: A common strategy involves the use of a chiral alcohol that reacts with a sulfonyl chloride to form a diastereomeric mixture of sulfonate esters, which can then be separated. Although the target molecule uses achiral 2,2-dimethylpropanol, a potential chiral analogue could be synthesized from a chiral alcohol. Sulfur-based chiral auxiliaries, often derived from amino acids, have demonstrated significant utility in various asymmetric syntheses, including aldol (B89426) and Michael addition reactions, showcasing their potential to induce stereoselectivity. researchgate.netscielo.org.mx Well-established auxiliaries like oxazolidinones can be used in diastereoselective reactions for various asymmetric transformations. sigmaaldrich.com For instance, sugar-derived alcohols such as diacetone-d-glucose (B1670380) (DAG) have also been identified as effective chiral auxiliaries. nih.gov

Chiral Catalysts: Catalytic enantioselective methods are often more efficient as only a substoichiometric amount of the chiral agent is required.

Metal-Based Catalysts: Chiral transition metal complexes are widely used to catalyze asymmetric reactions. libretexts.org For the synthesis of N-C axially chiral sulfonamides, palladium complexes with chiral ligands like the (S,S)-Trost ligand have been used effectively in N-allylation reactions, achieving good enantioselectivity. mdpi.com The principle of using a chiral metal complex to create a stereoselective environment could be adapted for the esterification reaction between a suitable prochiral substrate and a sulfonylating agent. The chirality in these systems can originate from the metal center itself, even with achiral ligands, opening up novel catalyst design possibilities. rsc.org

Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids, have been successfully employed as phase-transfer catalysts for the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce chiral phenylalanine derivatives. nih.govmdpi.com Chiral tertiary amines have also been utilized in the enantioselective dynamic kinetic resolution of racemic sulfinyl chlorides reacting with achiral alcohols, demonstrating another potential route for creating chiral sulfur centers. nih.gov

Table 1: Overview of Chiral Induction Methods for Sulfonate Ester Analogues

| Method | Type | Description | Potential Application |

|---|---|---|---|

| Chiral Auxiliary | Stoichiometric | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. sigmaaldrich.com | Reaction of a chiral alcohol (e.g., menthol) with phenylmethanesulfonyl chloride to form separable diastereomers. rsc.org |

| Chiral Metal Catalyst | Catalytic | A transition metal complex with a chiral ligand creates a chiral pocket, favoring the formation of one enantiomer. libretexts.org | Palladium-catalyzed coupling of a prochiral alcohol with a sulfonylating agent. mdpi.com |

| Organocatalyst | Catalytic | A small, metal-free organic molecule that is chiral and catalyzes a reaction enantioselectively. nih.gov | Chiral amine-catalyzed resolution of a racemic sulfonyl chloride during esterification. nih.gov |

Diastereoselective synthesis is relevant when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative configuration of the new stereocenter with respect to the existing one.

A primary approach involves substrate control, where the inherent chirality in the starting material dictates the stereochemical outcome of the reaction. For example, the reaction of an enantiomerically pure alcohol containing one or more stereocenters with phenylmethanesulfonyl chloride would typically proceed with retention of configuration at the alcohol's chiral center, yielding a diastereomerically enriched sulfonate ester.

Another well-documented diastereoselective method in sulfur chemistry is the Andersen-type synthesis, which often involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (−)-menthol, to form diastereomeric sulfinate esters. rsc.org These diastereomers can then be separated chromatographically, and the sulfinate can be further transformed. While this applies to sulfinates, the principle of using a chiral alcohol to resolve a racemic sulfur compound is a cornerstone of diastereoselective synthesis in this area.

The synthesis of trans-aziridines from imines and halides using sulfenate anions as a catalyst highlights a method that achieves high diastereoselectivity (trans:cis >20:1), demonstrating how organocatalysis can be a powerful tool for controlling diastereomeric outcomes in related sulfur chemistry. nih.gov

Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound from a reaction mixture in an academic research setting relies on standard organic chemistry laboratory techniques. The choice of method depends on the scale of the reaction and the nature of impurities.

Liquid-Liquid Extraction: This is a fundamental first step in the workup procedure. A general method for p-toluenesulfonate esters involves diluting the reaction mixture in a suitable organic solvent, such as ethyl acetate, and washing it sequentially with aqueous solutions. nih.gov A typical washing sequence includes:

A basic wash (e.g., 5% sodium bicarbonate solution) to remove unreacted sulfonyl chloride and acidic byproducts.

An acidic wash (e.g., 0.1M hydrochloric acid) to remove basic impurities, such as amine catalysts.

A wash with water and finally with brine to remove residual salts and water from the organic layer. nih.gov

Chromatography:

Flash Column Chromatography: This is the most common method for purifying sulfonate esters on a laboratory scale. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. nih.gov The separation is monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC): For analytical purposes or the purification of very small quantities, HPLC is a highly effective technique. A method for separating various sulfonate esters has been developed using a C18 column (e.g., Inertsil ODS 3V) with a gradient elution of orthophosphoric acid in water and acetonitrile. pnrjournal.com This method is sensitive enough to detect and quantify trace-level impurities. pnrjournal.com

Recrystallization: If the crude sulfonate ester is a solid, recrystallization can be an excellent method for achieving high purity. The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the solvent. The salts of monoalkyl sulfate (B86663) esters derived from higher alcohols have been purified to over 95% by recrystallization from ethanol. google.com

Analytical Confirmation of Purity: After purification, the identity and purity of the compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the molecular weight and assess purity. enovatia.com

Table 2: Comparison of Purification Techniques for Sulfonate Esters

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Extraction | Differential solubility of compounds in two immiscible liquids. | Fast, inexpensive, good for initial bulk separation of acidic/basic impurities. | Low resolution; cannot separate compounds with similar properties. |

| Flash Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel). | Highly versatile, applicable to most organic compounds, good for separating complex mixtures. nih.gov | Can be time-consuming and requires significant solvent usage. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity material, relatively inexpensive on a large scale. | Only applicable to solid compounds; can result in significant product loss. google.com |

| HPLC | High-resolution column chromatography. | Excellent separation power, highly sensitive, suitable for analytical and small-scale preparative work. pnrjournal.com | Expensive equipment, limited sample capacity for preparative scale. |

In Depth Spectroscopic and Structural Elucidation Research of 2,2 Dimethylpropyl Phenylmethanesulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural assignment of 2,2-dimethylpropyl phenylmethanesulfonate (B8461500). One- and two-dimensional NMR experiments provide crucial information regarding the chemical environment of each nucleus and their through-bond and through-space relationships.

The ¹H and ¹³C NMR spectra of 2,2-dimethylpropyl phenylmethanesulfonate provide the foundational data for its structural elucidation. The chemical shifts observed are indicative of the electronic environment of the protons and carbons within the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the phenylmethanesulfonate moiety, and the methylene and methyl protons of the 2,2-dimethylpropyl (neopentyl) group. The aromatic protons typically appear as a multiplet in the downfield region, a consequence of the deshielding effect of the benzene (B151609) ring. The benzylic methylene protons are also found in a relatively downfield position due to the influence of the adjacent sulfonate group and phenyl ring. The neopentyl group gives rise to a singlet for the nine equivalent methyl protons and a singlet for the two methylene protons, a characteristic feature of this highly symmetric moiety.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbons of the phenyl ring resonate in the aromatic region of the spectrum. The benzylic methylene carbon and the carbons of the neopentyl group are observed in the aliphatic region. The quaternary carbon of the neopentyl group is a particularly notable signal.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the following tables.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl H | 7.20 - 7.50 | Multiplet | 5H |

| Benzylic CH₂ | ~4.50 | Singlet | 2H |

| Neopentyl CH₂ | ~3.80 | Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (ipso) | ~135 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Benzylic CH₂ | ~55 |

| Neopentyl O-CH₂ | ~75 |

| Neopentyl C(CH₃)₃ | ~32 |

To further confirm the structural assignment and to probe the spatial arrangement of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is expected to show correlations between coupled protons. For this compound, this would primarily be observed among the aromatic protons of the phenyl ring, revealing their ortho, meta, and para relationships. Due to the presence of non-protonated carbons and the singlet nature of the other proton signals, no other cross-peaks are anticipated.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons directly to the carbons to which they are attached. This technique is instrumental in definitively assigning the carbon signals. Expected correlations include the aromatic protons to their corresponding aromatic carbons, the benzylic methylene protons to the benzylic carbon, the neopentyl methylene protons to their adjacent carbon, and the neopentyl methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would be from the benzylic protons to the ipso-carbon of the phenyl ring and the sulfonate-bearing carbon, and from the neopentyl methylene and methyl protons to the quaternary carbon of the neopentyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): The ¹H-¹H NOESY experiment provides information about protons that are close in space, regardless of their through-bond connectivity. This is valuable for understanding the three-dimensional structure and preferred conformations. Expected NOE correlations would include those between the benzylic methylene protons and the ortho-protons of the phenyl ring, and between the neopentyl methylene protons and the neopentyl methyl protons.

Dynamic NMR (DNMR) studies are utilized to investigate the conformational mobility of the 2,2-dimethylpropyl moiety. The rotation around the C-C and C-O single bonds in this group can be monitored by observing changes in the NMR spectrum at different temperatures.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals. Specifically, the nine methyl protons of the tert-butyl group appear as a single sharp resonance. However, at sufficiently low temperatures, the rate of rotation may decrease to a point where it becomes slow on the NMR timescale. This can lead to the broadening of the signals and, in some cases, their decoalescence into multiple distinct signals if different rotational conformers become populated and are no longer rapidly interconverting.

Studies on similar molecules containing a neopentyl group have shown that the barrier to rotation can be high enough to be measured by DNMR. rsc.org For this compound, hindered rotation around the O-CH₂ and CH₂-C bonds of the neopentyl group could potentially be observed. If the rotation becomes sufficiently slow, the methylene protons could become diastereotopic, leading to a more complex splitting pattern than a simple singlet. Similarly, the methyl groups of the tert-butyl group could also become non-equivalent. The temperature at which these changes occur can be used to calculate the free energy of activation for the rotational process, providing valuable insight into the steric and electronic factors governing the molecule's conformational dynamics.

Vibrational Spectroscopy Analysis (Infrared and Raman)

The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups.

The most prominent features in the FTIR spectrum are anticipated to be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively. The S-O single bond stretching vibration is also expected in the 1000-960 cm⁻¹ region.

The aromatic phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹, as well as C=C stretching vibrations within the ring, which are typically observed in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations of the monosubstituted benzene ring are also expected to be present in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. bohrium.comarxiv.org

The aliphatic 2,2-dimethylpropyl group will contribute C-H stretching vibrations just below 3000 cm⁻¹, along with CH₂ and CH₃ bending (scissoring and rocking) vibrations in the 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹ regions, respectively.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| CH₂/CH₃ Bending | 1470 - 1365 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1175 - 1150 | Strong |

| S-O Stretch | 1000 - 960 | Strong |

Raman spectroscopy provides complementary information to FTIR, as it is based on changes in polarizability during molecular vibrations. This often results in different relative intensities for various vibrational modes.

In the Raman spectrum of this compound, the symmetric vibrations are often more intense. Therefore, the symmetric S=O stretching vibration is expected to be a strong band. The aromatic ring stretching vibrations are also typically strong in Raman spectra, providing a clear fingerprint for the phenyl group. The symmetric breathing mode of the benzene ring, which is often weak or absent in the IR spectrum, should be observable in the Raman spectrum around 1000 cm⁻¹.

Table 4: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| S=O Symmetric Stretch | 1175 - 1150 | Strong |

| Phenyl Ring Breathing | ~1000 | Strong |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₁₂H₁₈O₃S), the theoretical exact mass can be calculated by summing the masses of its constituent atoms.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₈O₃S | 242.0977 |

| [M+H]⁺ | C₁₂H₁₉O₃S | 243.1055 |

| [M+Na]⁺ | C₁₂H₁₈NaO₃S | 265.0874 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that closely matches the theoretical value for one of these ions would provide strong evidence for the compound's molecular formula.

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a specific ion from the initial mass spectrum and analyze the resulting fragment ions. This process helps in piecing together the structural components of the molecule. For this compound, the fragmentation would likely proceed through cleavage of the ester and sulfonyl bonds.

The expected fragmentation patterns are based on the general behavior of sulfonate esters and related compounds like neopentyl tosylate. The molecular ion would be expected to be of low abundance due to the lability of the sulfonate ester bond. Key fragment ions would likely arise from:

Cleavage of the C-O bond: This would result in the formation of a stable neopentyl carbocation and a phenylmethanesulfonate anion (not typically observed in positive ion mode). The neopentyl carbocation (C₅H₁₁) would be expected at an m/z of 71.

Cleavage of the S-O bond: This could lead to the formation of a phenylmethanesulfonyl cation (C₇H₇O₂S) with an expected m/z of 155, and a neopentyloxy radical.

Cleavage of the C-S bond: Fragmentation of the phenylmethanesulfonyl portion could produce a benzyl (B1604629) cation (C₇H₇) at m/z 91, a common fragment for compounds containing a benzyl group.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₅H₁₁]⁺ | neopentyl cation | 71 |

| [C₇H₇]⁺ | benzyl cation | 91 |

| [C₇H₇SO₂]⁺ | phenylmethanesulfonyl cation | 155 |

Analysis of these fragment ions would allow for the confirmation of the neopentyl ester and phenylmethanesulfonyl substructures within the molecule.

Single-Crystal X-ray Diffraction Studies for Definitive Solid-State Structure (If Applicable)

While a crystal structure for the title compound is not publicly available, studies on other sulfonate esters have revealed key structural features. researchgate.netresearchgate.neteurjchem.com Generally, the geometry around the sulfur atom is tetrahedral. The bond lengths and angles would be expected to fall within the typical ranges for C-O, S-O, S=O, and C-S bonds. For instance, the S=O bond lengths are typically shorter than the S-O single bond. The analysis would also reveal the torsion angles, providing insight into the preferred spatial arrangement of the neopentyl and phenylmethyl groups relative to the sulfonate core.

Computational Spectroscopic Prediction and Experimental Data Correlation

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict spectroscopic properties. lu.sersc.orgacs.org Density Functional Theory (DFT) is a commonly employed method for optimizing the geometry of a molecule and calculating its spectroscopic parameters.

For this compound, DFT calculations could be used to:

Predict the infrared (IR) vibrational frequencies.

Calculate the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei.

Simulate the UV-Vis absorption spectrum.

These theoretical predictions can then be correlated with any available experimental data to support the structural assignment. For instance, a calculated IR spectrum showing strong absorptions in the regions characteristic of S=O stretching (around 1350 cm⁻¹ and 1175 cm⁻¹) and C-O stretching would be consistent with the proposed structure. Similarly, predicted NMR chemical shifts that match experimental values would further validate the structure. Discrepancies between predicted and experimental data can also provide insights into conformational effects or intermolecular interactions in the actual sample.

Mechanistic Investigations of Reactions Involving 2,2 Dimethylpropyl Phenylmethanesulfonate

Analysis of Nucleophilic Substitution Pathways (SN1 vs. SN2)

Nucleophilic substitution reactions on the neopentyl skeleton of 2,2-dimethylpropyl phenylmethanesulfonate (B8461500) are notably slow and mechanistically complex. The significant steric bulk of the tert-butyl group adjacent to the reaction center hinders the backside attack required for a bimolecular (SN2) mechanism. acs.orgnih.gov Conversely, a unimolecular (SN1) pathway is disfavored due to the formation of a highly unstable primary carbocation. quora.com Consequently, reactions often proceed through alternative or modified pathways, including slow SN2 reactions or SN1 reactions involving skeletal rearrangements. acs.orgyoutube.com

Kinetic Studies of Sulfonate Departure Rates

Kinetic studies reveal that nucleophilic substitution on neopentyl substrates is exceptionally slow. Research by Dostrovsky et al. demonstrated that under SN2 conditions, neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides. acs.org This pronounced steric hindrance makes the electrophilic carbon largely inaccessible to nucleophiles. nih.gov

A 2022 kinetic study by Kasal and Jindřich on 1,1,1-tris(X-methyl)ethane derivatives, which share the neopentyl skeleton, provided valuable data on the departure rates of various leaving groups in reaction with sodium azide (B81097) in DMSO at 100 °C. acs.orgresearchgate.net Their findings showed that sulfonate esters, such as p-toluenesulfonate and methanesulfonate, were less reactive than iodo and bromo derivatives, which is contrary to predictions based solely on the pKa of the conjugate acids. acs.orgnih.gov The trifluoromethanesulfonate (B1224126) (triflate) group was found to be the most effective leaving group for substitution on the neopentyl framework. acs.orgnih.govresearchgate.net

The observed reactivity trend (Triflate > Iodide > Bromide > p-Toluenesulfonate > Methanesulfonate) suggests that in sterically congested systems like the neopentyl group, factors beyond electronic effects, such as the bond length between the carbon and the leaving group and the covalent radius of the heteroatom, play a crucial role. acs.orgnih.govresearchgate.net The longer C-I and C-Br bonds, compared to the C-O bond of sulfonates, may render the electrophilic carbon slightly more accessible to the incoming nucleophile. nih.gov

| Leaving Group (X) | Relative Reactivity | Conjugate Acid pKa |

|---|---|---|

| Trifluoromethanesulfonate (Triflate) | Most Reactive | ~ -14 |

| Iodide | High | -10 |

| Bromide | Moderate-High | -9 |

| p-Toluenesulfonate (Tosylate) | Moderate-Low | -1.34 |

| Methanesulfonate (Mesylate) | Low | -1.9 |

| Chloride | Least Reactive | -7 |

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent is critical in directing the reaction pathway of neopentyl sulfonates. Polar protic solvents (e.g., water, ethanol) can facilitate ionization of the C-O bond, promoting an SN1-type mechanism. However, this pathway is complicated by the instability of the resulting primary carbocation, which readily undergoes rearrangement. quora.com

In a study on neopentyl chloroformate, solvolysis rates were found to be significantly accelerated in highly ionizing, low-nucleophilicity solvents like aqueous hexafluoro-2-propanol (HFIP). nih.govresearchgate.netsigmaaldrich.com This acceleration is attributed to a 1,2-methyl shift (Wagner-Meerwein rearrangement) occurring during the ionization step, which leads to a more stable tertiary carbocation. nih.govresearchgate.netsigmaaldrich.com In these solvents, the internal stabilization gained from rearrangement outweighs the weak nucleophilic solvation provided by the solvent. nih.gov

For SN2-type reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are typically employed. acs.orgnih.gov These solvents solvate the cation but leave the nucleophile relatively "bare" and more reactive, which is necessary to overcome the high activation energy associated with substitution on the sterically hindered neopentyl substrate. acs.org

The extended Grunwald-Winstein equation is a tool used to analyze solvolysis mechanisms by correlating reaction rates with solvent nucleophilicity (NT) and ionizing power (YCl). beilstein-journals.orgnih.gov Application of this analysis to neopentyl systems helps to elucidate the extent of nucleophilic solvent participation and charge separation in the transition state. nih.govresearchgate.net

Investigation of Leaving Group Effects and Stereochemical Outcomes

As established in kinetic studies, the nature of the leaving group significantly impacts the reaction rate, with triflate being the most reactive and sulfonates like phenylmethanesulfonate showing moderate to low reactivity in neopentyl systems. acs.org

The stereochemical outcome of substitution reactions involving 2,2-dimethylpropyl phenylmethanesulfonate is dictated by the reaction mechanism. A direct SN2 reaction, being practically inert, would theoretically lead to inversion of configuration at the chiral center, if one were present. masterorganicchemistry.com However, under conditions that favor ionization (SN1 conditions), the reaction proceeds with a characteristic skeletal rearrangement. masterorganicchemistry.comlibretexts.org

This process, known as a Wagner-Meerwein rearrangement, involves the departure of the sulfonate leaving group to form a transient primary carbocation. scribd.comslideshare.net This unstable intermediate immediately rearranges via a 1,2-methyl shift, where a methyl group and its bonding electrons migrate to the adjacent carbocation center. libretexts.org This shift results in the formation of a much more stable tertiary carbocation (the tert-amyl cation). masterorganicchemistry.com Subsequent attack by a nucleophile on this rearranged, planar carbocation leads to a mixture of retention and inversion products, which have a different carbon skeleton than the starting material. masterorganicchemistry.comscribd.com This rearrangement pathway has been verified using 13C labeling studies on other neopentyl derivatives. acs.orgnih.gov

Elucidation of Elimination Reaction Mechanisms (E1 vs. E2)

Standard bimolecular (E2) and unimolecular (E1) elimination reactions require the presence of a hydrogen atom on a carbon atom adjacent (in the β-position) to the carbon bearing the leaving group. In the case of this compound, the β-carbon is a quaternary carbon, meaning it is bonded to four other carbon atoms and has no β-hydrogens. Consequently, direct E1 and E2 elimination pathways are not possible for this substrate.

Studies on Regioselectivity and Stereoselectivity in Olefin Formation

Given that conventional E1 and E2 reactions cannot occur, studies on regioselectivity and stereoselectivity for this compound focus on alternative elimination pathways that proceed after skeletal rearrangement. Under pyrolytic (high-temperature) conditions, neopentyl sulfonates can undergo elimination. studylib.net The mechanism is believed to involve the formation of the rearranged tert-amyl carbocation, as seen in SN1 reactions.

Once the tertiary carbocation is formed, a proton can be removed from an adjacent carbon by a weak base (or the solvent) to form an alkene. chemistrysteps.com This rearranged intermediate has two different types of β-hydrogens, leading to the formation of two different olefin products. The removal of a proton from one of the methyl groups results in 2-methyl-1-butene, while removal from the methylene (B1212753) group yields the more substituted and thermodynamically more stable 2-methyl-2-butene.

The formation of the more substituted alkene as the major product follows Zaitsev's rule. libretexts.org Therefore, the reaction is regioselective, favoring the formation of 2-methyl-2-butene. studylib.net Since the final elimination step proceeds from a planar carbocation, stereoselectivity (e.g., cis/trans isomerism) is not a factor for the formation of 2-methyl-2-butene, but it could be for other, more complex rearranged systems.

| Product | Alkene Substitution | Relative Stability | Expected Yield |

|---|---|---|---|

| 2-Methyl-2-butene | Trisubstituted | More Stable (Zaitsev Product) | Major |

| 2-Methyl-1-butene | Disubstituted | Less Stable (Hofmann-type Product) | Minor |

Influence of Base Strength and Steric Hindrance

In conventional E2 reactions, the strength and steric bulk of the base are primary factors controlling the rate and regioselectivity. Strong, sterically hindered bases tend to favor the formation of the less substituted (Hofmann) alkene. masterorganicchemistry.comlibretexts.org

However, for the elimination reactions of this compound, which proceed via an E1-like mechanism after rearrangement, the role of the base is diminished. chemistrysteps.comscribd.com The rate-determining step is the formation of the carbocation, which is independent of the base concentration. khanacademy.org The elimination typically involves a weak base, often the solvent itself (solvolysis), abstracting a proton from the rearranged carbocation. quora.com

Because the E1 mechanism is not concerted and does not involve a sterically demanding transition state with the base, the regioselectivity is governed primarily by the thermodynamic stability of the resulting alkene (Zaitsev's rule), rather than the steric properties of the base. scribd.comyoutube.com Therefore, even the use of a bulky base would not significantly alter the product distribution to favor the Hofmann product in an E1 pathway. chemistrysteps.com The dominant product remains the more stable, more substituted alkene. scribd.com

Rearrangement Chemistry Associated with this compound

The chemical behavior of this compound is dominated by the neopentyl skeletal structure, which is renowned for its propensity to undergo rearrangement reactions, particularly under conditions that favor carbocation formation. These rearrangements, known as Wagner-Meerwein rearrangements, are a defining characteristic of neopentyl systems. egyankosh.ac.inwikipedia.org

Due to significant steric hindrance from the bulky tert-butyl group, this compound is highly resistant to direct nucleophilic substitution via an S(_N)2 mechanism. Instead, reactions that proceed through a carbocationic intermediate (S(_N)1 or E1 pathways) are favored, especially in polar protic solvents. fiveable.me However, the initially formed primary neopentyl carbocation is highly unstable and rapidly rearranges to a more stable tertiary carbocation. egyankosh.ac.in

This rearrangement involves a 1,2-methyl shift, where a methyl group migrates with its bonding pair of electrons from the adjacent quaternary carbon to the primary carbocationic center. The resulting tertiary carbocation, 2-methyl-2-butyl cation (also known as the tert-amyl cation), is significantly more stable. This rearranged carbocation can then be trapped by a nucleophile (solvent or other nucleophilic species) to give substitution products or lose a proton to form elimination products (alkenes).

The primary products observed from the solvolysis of neopentyl derivatives are therefore not the direct substitution or elimination products of the starting material, but rather those derived from the rearranged tertiary carbocation. For instance, in a solvolysis reaction in a solvent like ethanol, the expected major products would be 2-ethoxy-2-methylbutane (B166765) and 2-methyl-2-butene, along with 2-methyl-1-butene.

| Product | Structure | Product Type | Typical Yield (%) |

|---|---|---|---|

| 2-Ethoxy-2-methylbutane | CH₃CH₂C(OCH₂CH₃)(CH₃)₂ | Substitution (S(_N)1) | Variable |

| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Elimination (E1) | Variable |

| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | Elimination (E1) | Variable |

Note: The yields are illustrative and can vary significantly based on the specific substrate, solvent, and reaction conditions.

The mechanism of the neopentyl rearrangement is a classic example of a 1,2-alkyl shift driven by the formation of a more stable carbocation. The phenylmethanesulfonate group is an effective leaving group, facilitating the initial heterolytic cleavage of the C-O bond to form a primary carbocation.

The key steps in the rearrangement pathway are:

Ionization: The phenylmethanesulfonate group departs, forming an unstable primary neopentyl carbocation. This is typically the rate-determining step in S(_N)1/E1 reactions.

1,2-Methyl Shift: A methyl group from the adjacent quaternary carbon migrates to the electron-deficient primary carbon. This is a very rapid process. The transition state for this migration can be envisioned as a bridged cation, where the methyl group is simultaneously bonded to both carbons.

Formation of a Stable Carbocation: The migration results in the formation of a more stable tertiary carbocation.

Product Formation: The tertiary carbocation then reacts with available nucleophiles or bases to form the final substitution and elimination products.

The driving force for this rearrangement is the substantial increase in stability when moving from a primary to a tertiary carbocation. egyankosh.ac.in This stability is attributed to hyperconjugation and inductive effects from the increased number of alkyl groups attached to the positively charged carbon. fiveable.me In some instances, particularly with highly effective leaving groups and non-nucleophilic solvents, the rearrangement can be concerted with the departure of the leaving group, a phenomenon known as anchimeric assistance. This would involve the methyl group participating in the displacement of the leaving group, thus avoiding the formation of a discrete primary carbocation. egyankosh.ac.in

Isotopic Labeling Experiments for Probing Reaction Mechanisms

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracking the position of specific atoms throughout a chemical transformation. In the context of the neopentyl rearrangement of this compound, isotopic labeling can provide definitive evidence for the 1,2-methyl shift.

A hypothetical isotopic labeling experiment could involve the synthesis of this compound with one of the methyl groups on the quaternary carbon labeled with carbon-13 (C) or carbon-14 (B1195169) (C). Upon solvolysis and subsequent rearrangement, the position of the isotopic label in the products can be determined using techniques such as mass spectrometry or NMR spectroscopy.

If the reaction proceeds through the proposed Wagner-Meerwein rearrangement, the isotopic label would be found in different positions in the rearranged products. For example, if the starting material is labeled as shown below, the label would be distributed among the methyl and methylene groups of the resulting products.

The expected distribution of the isotopic label () in the products would confirm the migration of the methyl group and the rearrangement of the carbon skeleton.

| Compound | Labeled Position | Significance |

|---|---|---|

| Starting Material: (2,2-dimethyl-1-(^{13})C-propyl) phenylmethanesulfonate | One of the gem-dimethyl carbons | Provides a traceable marker for the migrating group. |

| Rearranged Carbocation: (2-methyl-3-(^{13})C-butan-2-yl) cation | One of the methyls on the former quaternary carbon | Shows the new position of the labeled carbon after the 1,2-shift. |

| Substitution Product: 2-ethoxy-2-methyl-3-(^{13})C-butane | One of the methyls adjacent to the carbon bearing the ethoxy group | Confirms the skeletal rearrangement in the substitution product. |

| Elimination Product: 2-methyl-3-(^{13})C-but-2-ene | One of the methyls involved in the double bond | Confirms the skeletal rearrangement in the elimination product. |

Computational Modeling of Transition States and Energy Profiles

Computational chemistry provides valuable insights into reaction mechanisms that are often difficult to obtain experimentally, such as the structures of transient intermediates and transition states. For the neopentyl rearrangement of this compound, computational modeling can be used to map out the potential energy surface of the reaction.

Using methods such as Density Functional Theory (DFT), it is possible to calculate the geometries and energies of the reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, which can help to understand the feasibility and kinetics of the rearrangement process.

A computational study of this system would typically involve:

Modeling the initial ionization to form the primary neopentyl carbocation.

Locating the transition state for the 1,2-methyl shift.

Calculating the energy of the resulting tertiary carbocation.

Modeling the subsequent reactions of the tertiary carbocation to form the final products.

These calculations would likely show a very low activation barrier for the 1,2-methyl shift from the primary to the tertiary carbocation, confirming that this rearrangement is a very facile process. In fact, some studies suggest that the primary neopentyl carbocation may not exist as a distinct intermediate but rather that the rearrangement occurs concurrently with the departure of the leaving group. uregina.ca

The table below presents hypothetical relative energy values that would be expected from a computational study of the neopentyl rearrangement, illustrating the energetic favorability of the process.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Primary Neopentyl Carbocation | Initial, unrearranged carbocation | 0 (Reference) |

| Transition State for 1,2-Methyl Shift | Bridged cation structure | ~2-5 |

| Tertiary Amyl Carbocation | Rearranged, more stable carbocation | ~ -10 to -15 |

Note: These values are illustrative and represent the general energetic landscape of a neopentyl rearrangement. Actual values would depend on the level of theory and the specific system being modeled.

Reactivity Profile and Transformational Potential of 2,2 Dimethylpropyl Phenylmethanesulfonate in Organic Synthesis

Applications as an Electrophilic Partner in C-C Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. The utility of 2,2-dimethylpropyl phenylmethanesulfonate (B8461500) as an electrophile in these transformations is limited by the steric congestion around the electrophilic carbon, which impedes the approach of nucleophiles.

Direct alkylation of carbon nucleophiles, such as enolates, organocuprates, or Grignard reagents, with 2,2-dimethylpropyl phenylmethanesulfonate via a standard SN2 mechanism is exceptionally difficult. The neopentyl skeleton is notoriously unreactive in SN2 reactions; it has been observed that neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides under SN2 conditions. nih.gov Given that the phenylmethanesulfonate group has leaving group ability comparable to bromide, a similarly low reactivity is expected.

The severe steric hindrance prevents the nucleophile from achieving the necessary backside attack on the electrophilic carbon. Attempts to force the reaction with high temperatures or highly reactive nucleophiles often fail or lead to undesired side reactions. Furthermore, conditions that might favor a unimolecular (SN1) pathway are complicated by the propensity of the incipient primary neopentyl carbocation to undergo a rapid Wagner-Meerwein rearrangement, leading to the formation of a more stable tertiary carbocation and subsequent rearranged products, rather than the desired neopentyl-substituted compound. nih.gov For instance, treatment of neopentyl sulfonates with a strong Lewis acid like boron tribromide resulted in methyl migration, indicating carbocation rearrangement. nih.gov

Metal-catalyzed cross-coupling reactions provide a powerful alternative for forming C-C bonds, and alkyl sulfonates can sometimes serve as effective electrophiles, akin to organic halides. mdpi.comnih.gov In these reactions, a critical step is the oxidative addition of the carbon-electrophile bond to a low-valent transition metal catalyst, such as palladium(0) or nickel(0).

However, the application of this compound in conventional cross-coupling reactions (e.g., Suzuki, Negishi, Hiyama) is a significant challenge. The steric bulk of the neopentyl group severely disfavors the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Consequently, standard catalytic systems are typically ineffective for coupling neopentyl electrophiles.

Progress in this area relies on the development of highly active, specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands that can facilitate the difficult oxidative addition step. While the broader field has seen advances in the coupling of sterically hindered secondary and tertiary alkyl halides, specific examples utilizing neopentyl sulfonates remain scarce in the literature, highlighting this as an area ripe for further exploration. nih.govresearchgate.net The development of such a protocol would be of considerable value, providing a direct route to incorporate the sterically demanding and chemically robust neopentyl group into complex molecules.

Utility as a Precursor to Other Functional Groups

Despite its low reactivity in C-C bond formation, the inherent stability of this compound allows it to be carried through multi-step syntheses, with the sulfonate being displaced by potent nucleophiles under specific, often forcing, conditions to introduce other functional groups.

The conversion of this compound to other functional groups requires overcoming the high activation energy barrier for nucleophilic substitution. This is typically achieved using small, highly reactive nucleophiles at elevated temperatures.

Amines: The synthesis of neopentyl amines can be achieved through displacement with nitrogen nucleophiles. Studies have shown that neopentyl arenesulfonates undergo SN2 reactions with anilines and benzylamines in methanol (B129727) at 55.0 °C. rsc.org An alternative two-step route involves displacement with sodium azide (B81097) in a polar aprotic solvent like DMF or DMSO at temperatures ranging from 70 to 100 °C, followed by reduction of the resulting neopentyl azide to the primary amine. nih.govnih.gov

Alcohols and Ethers: Conversion to the parent neopentyl alcohol via hydrolysis is generally slow and requires harsh conditions, such as treatment with hot aqueous acid. nih.gov Similarly, the synthesis of neopentyl ethers via the Williamson synthesis would necessitate a potent alkoxide nucleophile and elevated temperatures to drive the reaction to completion.

The table below summarizes conditions for the nucleophilic displacement of neopentyl sulfonates.

| Target Functional Group | Nucleophile | Solvent | Temperature (°C) | Observations | Reference |

| Amine | Anilines, Benzylamines | Methanol | 55 | SN2 reaction proceeds slowly. | rsc.org |

| Azide (Amine Precursor) | Sodium Azide (NaN₃) | DMF/DMSO | 70-100 | Effective for small nucleophiles. | nih.govnih.gov |

| Chloride | Tetramethylammonium (B1211777) chloride | DMF | 160 | Requires very high temperatures. | nih.gov |

The robustness of the neopentyl sulfonate linkage allows for its incorporation into complex molecular architectures that can later be functionalized. This strategy has been employed to create specialized chemical tools.

One notable application is in the synthesis of ammonium (B1175870) salt derivatives that possess a neopentyl moiety. nih.govresearchgate.net These compounds are designed for strong binding to negatively charged surfaces and are synthesized via nucleophilic substitution on poly-sulfonated neopentyl skeletons. The low reactivity of the neopentyl sulfonate is a synthetic challenge that was overcome by identifying the most suitable leaving group and reaction conditions for the substitution. nih.govresearchgate.net

In another advanced application, a neopentyl sulfonate was used as a precursor in the synthesis of an ²¹¹At‐labeled activated ester. researchgate.net This novel scaffold, featuring a carbon-astatine bond stabilized by the neopentyl group, was developed for potential use in targeted alpha therapy, where it could be conjugated to biomolecules like antibodies. researchgate.net

Investigation of Reactivity under Diverse Reaction Conditions

The reactivity of this compound is highly dependent on the reaction environment. Its stability profile is complementary to that of many other common sulfonate esters, making it a useful protecting group for sulfonic acids in specific contexts. nih.gov

Under Nucleophilic Conditions: The compound is highly resistant to a wide range of nucleophiles under mild conditions. Cleavage requires either small, potent nucleophiles (e.g., azide) or very high temperatures, as seen with the reaction of tetramethylammonium chloride in DMF at 160 °C. nih.gov

Under Acidic Conditions: It is stable to many acidic environments, including chromatography on silica (B1680970) gel. However, cleavage can be effected by treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃) at low temperatures or by heating in strong aqueous acid. nih.gov

Under Basic Conditions: this compound exhibits excellent stability under basic conditions, a key feature that distinguishes it from other sulfonate esters like trifluoroethyl (TFE) or phenyl (Ph) sulfonates, which are readily cleaved by base. nih.gov

The following table summarizes the stability of neopentyl sulfonates under various deprotection conditions, highlighting their unique reactivity profile.

| Reagent / Condition | Temperature (°C) | Result for Neopentyl Sulfonate | Reference |

| Sodium Azide (NaN₃) in DMSO | 100 | Complete Cleavage | nih.gov |

| Boron Trichloride (BCl₃) in CH₂Cl₂ | 0 | Complete Cleavage | nih.gov |

| Hot Aqueous Acid | High | Cleavage | nih.gov |

| Basic Conditions (e.g., NaOH) | Various | Stable | nih.gov |

| Mild Acidic Conditions (e.g., TFA) | Room Temp | Generally Stable | nih.gov |

Influence of pH, Temperature, and Catalyst Loading on Reaction Outcomes

The reaction outcomes of transformations involving this compound are highly sensitive to reaction parameters such as pH, temperature, and the presence of catalysts.

pH: The stability of the sulfonate ester linkage is susceptible to extremes in pH. Under strongly acidic or basic conditions, hydrolysis of the ester can occur, leading to the formation of 2,2-dimethylpropan-1-ol and phenylmethanesulfonic acid. acs.orgacs.org This hydrolysis pathway can compete with other desired transformations, particularly at elevated temperatures. For instance, in the synthesis of methyl ester sulfonate, the pH of the reaction mixture is influenced by the molar ratio of reactants and the reaction temperature. researchgate.net

Temperature: Elevated temperatures are generally required to overcome the high activation energy associated with reactions at the sterically hindered neopentyl center. High temperatures increase the kinetic energy of molecules, facilitating more frequent and energetic collisions that can lead to a reaction. For example, the cleavage of neopentyl sulfonates often requires high temperatures in the presence of a nucleophile. nih.gov In the synthesis of methyl ester sulfonate from palm oil, temperatures around 100°C were found to be optimal for achieving a high yield. ugm.ac.idatlantis-press.com However, higher temperatures can also promote side reactions, such as elimination or decomposition.

Catalyst Loading: While specific catalyst systems for this compound are not extensively documented, general principles of catalysis for nucleophilic substitution reactions of sulfonate esters can be applied. Lewis acids could potentially be employed to activate the sulfonate leaving group, making it more labile. Tertiary amines have been shown to catalyze the hydrolysis of sulfonyl compounds. acs.org The concentration of the catalyst would be a critical parameter to optimize, as higher catalyst loading could increase the reaction rate but also lead to undesired side reactions or catalyst decomposition.

The interplay of these factors is crucial in determining the reaction pathway and product distribution. A hypothetical study on the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻) might yield results as depicted in the interactive table below.

Interactive Data Table: Hypothetical Influence of Reaction Conditions on the Substitution of this compound

| Temperature (°C) | pH | Catalyst Loading (mol%) | Predominant Reaction Pathway | Major Product(s) |

| 25 | 7 | 0 | No Reaction | Starting Material |

| 100 | 7 | 0 | Slow SN2/SN1 | Starting Material, Trace Substitution/Rearrangement Products |

| 100 | 2 | 0 | Hydrolysis | 2,2-Dimethylpropan-1-ol, Phenylmethanesulfonic acid |

| 100 | 12 | 0 | Hydrolysis/Elimination | 2,2-Dimethylpropan-1-ol, Phenylmethanesulfonic acid, Alkenes |

| 150 | 7 | 5 (Lewis Acid) | SN1 with Rearrangement | Rearranged Alcohol/Ether, Alkenes |

| 150 | 7 | 0 (with strong Nu⁻) | Slow SN2 | 2,2-Dimethylpropyl-Nu |

Green Chemistry Aspects in the Application of this compound in Synthetic Sequences

The use of this compound in organic synthesis presents both advantages and disadvantages from a green chemistry perspective.

Advantages:

Atom Economy and Reduced Waste: The high stability of the neopentyl sulfonate group allows it to be carried through multiple synthetic steps without the need for protection and deprotection, which can improve atom economy and reduce the generation of waste associated with these additional steps. nih.govgoogle.com

Potential for Recyclable Reagents: Research into nucleophilic substitution reactions of sulfonate esters has demonstrated the efficacy of using recyclable ionic liquids as both the solvent and the nucleophilic reagent. organic-chemistry.orgresearchgate.net This approach can significantly reduce the use of volatile organic solvents and allow for the reuse of the reaction medium, aligning with the principles of green chemistry.

Disadvantages:

Harsh Reaction Conditions: The inherent stability of this compound often necessitates the use of high temperatures and/or highly reactive and potentially hazardous reagents to induce a reaction. This high energy input and the use of non-benign reagents detract from the greenness of a synthetic process.

Use of Protecting Groups: While the neopentyl sulfonate itself can act as a protecting group, the initial synthesis of this compound from 2,2-dimethylpropan-1-ol and phenylmethanesulfonyl chloride would involve the use of reagents and solvents. The eventual removal of the sulfonate group, if used as a protecting group, would also require harsh conditions, which can be energetically unfavorable.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Online Spectroscopic Monitoring of Reactions

Online spectroscopic techniques are invaluable for real-time analysis of chemical reactions, providing insights into reaction kinetics, mechanisms, and endpoints without the need for sampling.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the synthesis of 2,2-Dimethylpropyl phenylmethanesulfonate (B8461500) in real-time. This is typically achieved by inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel.

The formation of the sulfonate ester can be monitored by observing the disappearance of the O-H stretching band of the 2,2-dimethylpropanol (neopentyl alcohol) reactant and the appearance of the characteristic S=O stretching bands of the sulfonate ester product. The asymmetric and symmetric stretching vibrations of the S=O group in sulfonate esters typically appear in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. By tracking the intensity of these peaks over time, a reaction profile can be generated, allowing for the determination of the reaction rate and endpoint.

Table 2: Key Infrared Frequencies for Monitoring the Synthesis of 2,2-Dimethylpropyl phenylmethanesulfonate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Change During Reaction |

| Alcohol (O-H) | Stretch | 3200-3600 | Decrease |

| Sulfonate (S=O) | Asymmetric Stretch | 1350-1380 | Increase |

| Sulfonate (S=O) | Symmetric Stretch | 1160-1180 | Increase |

| Sulfonate (S-O) | Stretch | 900-1000 | Increase |

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ reaction monitoring, providing detailed structural information about the species present in the reaction mixture over time. For the synthesis of this compound, ¹H NMR would be particularly useful.

The reaction progress can be followed by monitoring the disappearance of the signals corresponding to the starting materials (e.g., the methylene (B1212753) protons of 2,2-dimethylpropanol) and the appearance of new signals corresponding to the product. The methylene protons adjacent to the sulfonate ester oxygen in the product would appear at a different chemical shift compared to the methylene protons of the starting alcohol. For instance, in a related compound, neopentyl styrenesulfonate, the methylene protons of the neopentyl group appear around 3.8 ppm. A similar downfield shift would be expected for this compound. By integrating the signals of the reactant and product at various time points, the reaction kinetics can be accurately determined.

Thermal Analysis (DSC, TGA) for Understanding Thermal Behavior and Purity

Thermal analysis techniques are essential for characterizing the thermal properties of this compound, including its melting point, purity, and thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The sharpness of this peak can be an indicator of the compound's purity, with impurities typically causing a broadening of the melting range.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve would reveal the decomposition temperature of the compound, which is a critical parameter for determining its thermal stability. For sulfonate esters, decomposition can occur at elevated temperatures. The TGA data would indicate the temperature at which significant mass loss begins, providing an upper limit for the compound's thermal stability.

Table 3: Expected Thermal Analysis Data for this compound

| Analytical Technique | Parameter Measured | Expected Observation |

| DSC | Melting Point (Tm) | A sharp endothermic peak. |

| DSC | Heat of Fusion (ΔHf) | The energy required for melting. |

| TGA | Onset of Decomposition (Td) | Temperature at which mass loss begins. |

| TGA | Residue | Percentage of mass remaining at high temperature. |

The exact values for these parameters would need to be determined experimentally.

Emerging Research Frontiers and Future Perspectives for 2,2 Dimethylpropyl Phenylmethanesulfonate

Exploration in Supramolecular Chemistry and Molecular Recognition

There is currently no available scientific literature detailing the exploration of 2,2-Dimethylpropyl phenylmethanesulfonate (B8461500) in the fields of supramolecular chemistry or molecular recognition. The structural features of the molecule, such as the phenyl group and the neopentyl moiety, could theoretically participate in non-covalent interactions like π-stacking and hydrophobic interactions, respectively. However, no studies have been published that investigate these potential properties or its use in forming host-guest complexes, self-assembling systems, or as a component in chemical sensors.

Potential as a Synthon in Complex Molecule Synthesis

An examination of the chemical literature reveals no documented instances of 2,2-Dimethylpropyl phenylmethanesulfonate being used as a synthon in the synthesis of complex molecules. As a sulfonate ester, it is a potential alkylating agent, where the phenylmethanesulfonate group would act as a leaving group. The sterically hindered 2,2-dimethylpropyl (neopentyl) group would likely influence its reactivity, potentially favoring SN2 reactions with unhindered nucleophiles. Despite this theoretical potential, no specific examples of its application in multi-step total synthesis or the construction of complex molecular frameworks have been reported.

Development of Sustainable Synthetic Pathways for the Compound